molecular formula C24H20ClNO5 B6479146 2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 890634-81-8

2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B6479146
CAS No.: 890634-81-8
M. Wt: 437.9 g/mol
InChI Key: UHYPESCUOVVMLU-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core with diverse substitutions. Its structure includes a 2-amino group, a 4-chlorobenzyloxy group at position 7, and a 3,4-dimethoxyphenyl substituent at position 3 (Fig. 1). These substitutions confer unique physicochemical and biological properties, making it a candidate for pharmacological studies.

Properties

IUPAC Name

2-amino-7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c1-28-19-10-5-15(11-21(19)29-2)22-23(27)18-9-8-17(12-20(18)31-24(22)26)30-13-14-3-6-16(25)7-4-14/h3-12H,13,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYPESCUOVVMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors, such as 3-(3,4-dimethoxyphenyl)propanoic acid, under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.

    Attachment of the chlorobenzyl ether: This step involves the reaction of the chromen-4-one derivative with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of 2-amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and analogous chromenones:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target compound 2-NH₂, 3-(3,4-dimethoxyphenyl), 7-(4-Cl-BnO) C₂₄H₂₁ClN₂O₅ 452.89 Amino, dimethoxy, chlorobenzyloxy
7-((4-Cl-BnO)-2-(3,4-diOH-phenyl)-3,5-diOH-4H-chromen-4-one (3o) 2-(3,4-diOH-phenyl), 3,5-diOH, 7-(4-Cl-BnO) C₂₂H₁₅ClO₈ 442.80 Hydroxyl, chlorobenzyloxy
3-(2-MeO-phenyl)-7-(4-NO₂-BnO)-4H-chromen-4-one 3-(2-MeO-phenyl), 7-(4-NO₂-BnO) C₂₃H₁₇NO₆ 403.39 Methoxy, nitrobenzyloxy
3-Amino-7-MeO-4H-chromen-4-one 3-NH₂, 7-MeO C₁₀H₉NO₃ 191.18 Amino, methoxy
7-Cl-4-(4-Cl-phenyl)-2H-chromen-2-one 7-Cl, 4-(4-Cl-phenyl) C₁₅H₈Cl₂O₂ 291.13 Chloro (×2)

Key Observations :

  • Lipophilicity: The 3,4-dimethoxyphenyl and 4-chlorobenzyloxy groups increase logP values relative to simpler analogs like 3-amino-7-MeO-chromenone (logP ~1.5 vs. ~0.8) .
  • Steric Effects : Bulkier substituents (e.g., 4-chlorobenzyloxy vs. methoxy) may influence pharmacokinetic profiles by altering metabolic stability .
Physicochemical Properties
  • Solubility: The amino and methoxy groups in the target compound likely enhance aqueous solubility compared to highly lipophilic derivatives like 7-Cl-4-(4-Cl-phenyl)-2H-chromen-2-one .

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